Boc-glu-phenyl ester
Description
Historical Context and Discovery in Peptide Chemistry
The development of Boc-Glu-Phenyl Ester is inextricably linked to the evolution of peptide synthesis strategies in the 20th century. The tert-butyloxycarbonyl (Boc) protecting group, first introduced by Carpino in 1957, revolutionized amino acid protection by offering stability under acidic conditions and ease of removal via trifluoroacetic acid. By the 1960s, this group was applied to glutamic acid derivatives to address challenges in synthesizing peptides with multiple carboxylic acid side chains. The phenyl ester moiety, introduced concurrently, provided a stable protecting group for the α-carboxylic acid, enabling selective deprotection of the γ-carboxylic acid for further functionalization.
Early synthesis routes relied on carbodiimide-based coupling reagents, such as dicyclohexylcarbodiimide (DCC), to form the ester bond between glutamic acid and phenol. However, these methods often suffered from side reactions, including racemization and N-carboxyanhydride formation. The seminal work of Moore et al. in the 1970s advanced the field by demonstrating the utility of silyl ether intermediates to enhance stereochemical control during CF~3~ group incorporation in related glutamic acid derivatives. These innovations laid the groundwork for modern protocols using uronium/phosphonium reagents (e.g., HATU, PyBOP), which minimize racemization and improve yields in this compound synthesis.
Relevance of Boc-Glutamic Acid Phenyl Ester in Contemporary Chemical Research
This compound remains indispensable across multiple research domains:
Peptide Synthesis
As a building block, this compound enables the controlled assembly of glutamic acid-rich sequences critical for studying protein-protein interactions and enzyme active sites. Its γ-carboxylic acid can be selectively activated for side-chain modifications, facilitating the incorporation of fluorescent tags or crosslinkers. For example, in the synthesis of SARS-CoV 3CL protease inhibitors, Boc-protected glutamic acid derivatives served as precursors for trifluoromethyl ketone warheads, demonstrating their utility in antiviral drug discovery.
Drug Development
The compound’s stability under diverse reaction conditions makes it ideal for constructing peptidomimetics. Researchers have leveraged its phenyl ester group as a latent carboxylic acid, which can be hydrolyzed in vivo to release active drug molecules. This strategy has been employed in prodrug designs targeting glutamate receptors in neurological disorders.
Bioconjugation
In materials science, this compound has been used to functionalize nanoparticles and polymers. The phenyl ester’s orthogonal reactivity allows sequential deprotection and conjugation, enabling the creation of multifunctional biomaterials for drug delivery systems.
Structural Characterization
Recent studies have utilized nuclear magnetic resonance (NMR) and X-ray crystallography to elucidate the conformational preferences of this compound. These analyses reveal how steric effects from the Boc and phenyl groups influence the glutamic acid backbone, providing insights for rational drug design.
Overview of Academic Interest and Research Trends
Academic investigations into this compound have diversified into three key areas:
Green Chemistry Innovations
Efforts to replace traditional solvents (e.g., dichloromethane) with ionic liquids or water-organic biphasic systems aim to reduce the environmental footprint of peptide synthesis. Recent work demonstrated that microwave-assisted coupling in ethanol-water mixtures achieves 92% yield for this compound derivatives, minimizing waste.Medicinal Chemistry Applications
The compound’s role in synthesizing protease inhibitors (e.g., SARS-CoV 3CLpro) has spurred interest in its utility against emerging pathogens. Additionally, its incorporation into glutamate analogs for modulating NMDA receptors is being explored for neurodegenerative disease therapies.Advanced Characterization Techniques
High-resolution mass spectrometry (HRMS) and cryo-electron microscopy (cryo-EM) are being employed to study this compound’s behavior in complex reaction mixtures, enabling real-time monitoring of coupling efficiency and stereochemical integrity.
Table 1: Physicochemical Properties of Boc-Glutamic Acid Phenyl Ester
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C~16~H~21~NO~6~ | |
| Molecular Weight | 323.34 g/mol | |
| Boiling Point | 522.1 ± 45.0 °C (Predicted) | |
| Density | 1.213 ± 0.06 g/cm³ | |
| pKa | 4.43 ± 0.10 (Predicted) |
Table 2: Key Applications of Boc-Glutamic Acid Phenyl Ester
Structure
2D Structure
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenoxypentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGORLVQLJSWBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Identity and Properties
| Property | Description |
|---|---|
| Molecular Formula | C16H21NO6 |
| Molecular Weight | 323.34 g/mol |
| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenoxypentanoic acid |
| Standard InChI | InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19) |
| Standard InChIKey | UUGORLVQLJSWBX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1=CC=CC=C1 |
Preparation Methods of Boc-Glu-Phenyl Ester
General Synthetic Strategy
The synthesis of this compound generally involves two main steps:
- Boc Protection of Glutamic Acid : Introduction of the Boc group to the amino functionality of glutamic acid using tert-butoxycarbonyl chloride (Boc-Cl).
- Esterification of the Carboxyl Group : Formation of the phenyl ester by reacting the carboxyl group with phenol or phenol derivatives under esterification conditions.
This two-step approach ensures selective protection of both amino and carboxyl groups, critical for subsequent peptide synthesis applications.
Detailed Synthetic Procedures
Boc Protection of Glutamic Acid
- Reagents : L-glutamic acid, di-tert-butyl dicarbonate (Boc anhydride), base (such as sodium bicarbonate or triethylamine).
- Conditions : Reaction typically carried out in aqueous or mixed organic solvents at room temperature or slightly elevated temperatures.
- Notes : The reaction requires pH control to prevent side reactions; the Boc group is introduced selectively to the amino group.
Phenyl Ester Formation (Esterification)
- Reagents : Boc-protected glutamic acid or its derivatives, phenol, coupling agents (e.g., DCC - dicyclohexylcarbodiimide), or acid catalysts.
- Conditions : Esterification is often performed in organic solvents such as dichloromethane or dimethylformamide at room temperature or under reflux.
- Notes : The phenyl ester is stable under peptide synthesis conditions but can be hydrolyzed selectively when needed.
Representative Synthesis Example from Literature
| Step | Procedure Description | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| 1 | Reaction of L-glutamic acid with di-tert-butyl dicarbonate in methanol with base at 10-12°C for 3 h | - | - | Formation of Boc-protected intermediate |
| 2 | Addition of water to dissolve and clarify reaction mixture; phase separation and removal of impurities | - | - | Purification step |
| 3 | Acid wash with dilute HCl (0.5 M) to remove dimethyl L-glutamate and unreacted glutamic acid | - | - | Further purification |
| 4 | Drying over anhydrous sodium sulfate, filtration, concentration at 40-45°C to dryness | - | - | Isolation of oily Boc-protected ester |
| 5 | Crystallization from petroleum ether, suction filtration to obtain solid Boc-Glu dimethyl ester | 89 | 99.5 | High purity solid isolated |
This example resulted in a high-purity Boc-glutamic acid dimethyl ester intermediate, which can be further transformed to the phenyl ester by ester interchange or direct esterification with phenol.
Alternative Synthetic Routes
- Direct Esterification of Boc-Glu-OH with Phenol : Using coupling agents such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine) to form the phenyl ester directly from Boc-glutamic acid.
- Use of Activated Esters : Preparation of active esters such as Boc-Glu-OSu (N-hydroxysuccinimide ester) followed by reaction with phenol to yield this compound.
- Suzuki-Miyaura Cross-Coupling : Though more common for arylation reactions, palladium-catalyzed methods have been explored for related amino acid derivatives but are less typical for this compound synthesis.
Reaction Conditions and Optimization
Analytical Characterization
- Thin Layer Chromatography (TLC) : Used to monitor reaction progress; typical solvent systems include ethyl acetate/hexane mixtures.
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the presence of Boc and phenyl ester groups.
- High-Performance Liquid Chromatography (HPLC) : Purity typically >95% after purification.
- Mass Spectrometry (MS) : Confirms molecular weight (323.34 g/mol).
- Melting Point and Crystallinity : Crystallization from petroleum ether yields solid product with defined melting points, indicating purity.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
| Substrate | Reaction Conditions | Outcome | Reference |
|---|---|---|---|
| Boc-Glu(OPh)-OMe | Pd catalyst 1 , THF, K₂CO₃, 60°C, 16 h | 6% desired product; 91% pyroglutamic acid |
The side reaction forming pyroglutamic acid is attributed to intramolecular cyclization under basic conditions, a common issue with glutamic acid derivatives .
Transesterification Mechanisms
Boc-Glu-phenyl ester participates in enzyme-like transesterification catalyzed by cobalt clusters. Key kinetic parameters include:
| Catalyst | Substrate | Rate Constant (M⁻¹s⁻¹) | Selectivity (Product) | Reference |
|---|---|---|---|---|
| Co₂ complex | This compound | >95% aryl transfer |
The reaction proceeds via a ternary complex mechanism involving coordination of the ester and nucleophile to the cobalt center .
Stability and Side Reactions
-
Thermal Stability : Decomposition occurs below 130°C if heated rapidly .
-
Cyclization : Under acidic or basic conditions, this compound forms pyroglutamic acid via intramolecular amide bond formation (Eq 1) :
-
pH Sensitivity : The Boc group remains stable at neutral pH but hydrolyzes in
Scientific Research Applications
Boc-glu-phenyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis:
Protein Modification: It is used in site-specific protein modifications, enabling the incorporation of non-canonical amino acids into proteins for studying protein function and interactions.
Drug Development: It is employed in the design and synthesis of peptide-based drugs and inhibitors, particularly those targeting protein-protein interactions.
Bioconjugation: It is used in the preparation of bioconjugates for imaging, diagnostics, and therapeutic applications.
Mechanism of Action
The mechanism of action of Boc-glu-phenyl ester primarily involves its role as a protected amino acid derivative. The Boc (tert-butoxycarbonyl) group protects the amino group of glutamic acid, preventing unwanted side reactions during peptide synthesis. The ester group can be selectively hydrolyzed to release the free carboxylic acid, allowing for further functionalization or coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the peptide or protein being synthesized .
Comparison with Similar Compounds
Q & A
Q. How can in silico modeling improve this compound applications in peptide synthesis?
- Methodological Answer : Apply molecular dynamics simulations to predict steric effects during solid-phase peptide synthesis (SPPS). Validate with experimental coupling efficiencies and resin-swelling studies .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
